Sodium 2-hydroxy-3-methylbutyrate
Overview
Description
Sodium 2-hydroxy-3-methylbutyrate is a chemical compound that belongs to the class of hydroxy acids It is the sodium salt of 2-hydroxy-3-methylbutyric acid, which is a metabolite of the amino acid leucine
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-hydroxy-3-methylbutyrate typically involves the reaction of 2-hydroxy-3-methylbutyric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then concentrated and dried to obtain the solid sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound can involve more complex processes. One method involves the reaction of 4,4-dimethyloxetan-2-one with aqueous sodium hydroxide to form a solution of this compound. This solution is then applied to synthetic silica and dried to obtain the solid product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-3-methylbutyrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Sodium 2-hydroxy-3-methylbutyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-hydroxy-3-methylbutyrate involves its role as a metabolite in the leucine catabolic pathway. It acts as a precursor to various bioactive compounds that influence protein synthesis and degradation. The compound interacts with molecular targets such as enzymes involved in amino acid metabolism and pathways related to muscle growth and repair .
Comparison with Similar Compounds
3-hydroxy-3-methylbutyrate: Another metabolite of leucine with similar applications in muscle growth and metabolism.
2-hydroxy-2-methylbutyrate:
3-hydroxybutyrate: Known for its role in ketone body metabolism and energy production.
Uniqueness: Sodium 2-hydroxy-3-methylbutyrate is unique due to its specific role in the leucine catabolic pathway and its potential therapeutic applications in muscle growth and metabolic regulation. Its ability to act as a precursor to bioactive compounds sets it apart from other similar hydroxy acids.
Properties
IUPAC Name |
sodium;2-hydroxy-3-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-3(2)4(6)5(7)8;/h3-4,6H,1-2H3,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGHJLCKGBLVMB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973352 | |
Record name | Sodium 2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57768-96-4 | |
Record name | Sodium alpha-hydroxyisovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057768964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-hydroxy-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM .ALPHA.-HYDROXYISOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M5OTC1X2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.